1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the first position, a fluorophenyl group at the fourth position, and a carboxylic acid group at the second position of the pyrrole ring. The fluorophenyl group adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding ethyl 4-(4-fluorophenyl)-3-oxobutanoate. This intermediate is then cyclized using ammonium acetate to yield the desired pyrrole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-ethyl-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: The presence of a methyl group instead of fluorine alters its physical and chemical characteristics.
Uniqueness
The presence of the fluorophenyl group in 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPASDXDBGZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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